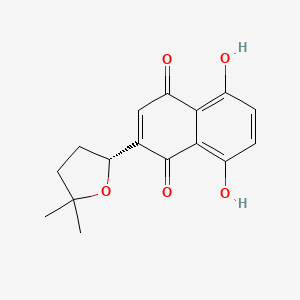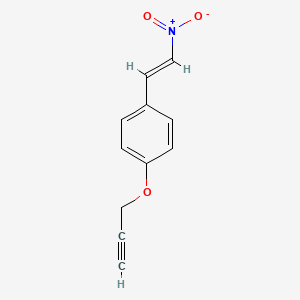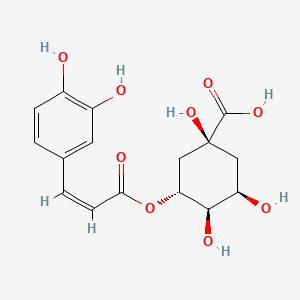
2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione, also known as DDN, is a synthetic compound that has been shown to have a variety of potential applications in scientific research. This molecule is a naphthoquinone derivative that has been synthesized using a number of different methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.
作用机制
The mechanism of action of 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione is not fully understood, but it is thought to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells. 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, inhibition of cellular proliferation, and induction of apoptosis in cancer cells. In addition, 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has been shown to have anti-inflammatory activity, and has been studied for its potential as a treatment for inflammatory diseases.
实验室实验的优点和局限性
2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has several advantages for use in laboratory experiments, including its high solubility in water and its stability under a variety of conditions. However, 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for research on 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione, including studies to determine its safety and efficacy in vivo, and studies to optimize its synthesis and formulation for use as a therapeutic agent. In addition, 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione could be studied for its potential applications in other areas of scientific research, such as the treatment of inflammatory diseases or as a tool for studying cellular proliferation and apoptosis.
合成方法
There are several methods that have been used to synthesize 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione, including the reaction of 2-methyl-2-(2-oxo-2H-chromen-4-yl)propanoic acid with 2,3-dimethyl-1,4-naphthoquinone, and the reaction of 2-hydroxy-1,4-naphthoquinone with 2,2-dimethyl-1,3-propanediol. These methods have been optimized to produce high yields of 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione, and have been used to produce the compound for scientific research.
科学研究应用
2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has been studied for its potential applications in scientific research, particularly in the field of cancer research. This molecule has been shown to have anticancer activity in vitro, and has been studied for its potential as a cancer therapeutic agent. In addition, 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has been studied for its potential as an antioxidant, and has been shown to have free radical scavenging activity.
属性
IUPAC Name |
2-(5,5-dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-16(2)6-5-12(21-16)8-7-11(19)13-9(17)3-4-10(18)14(13)15(8)20/h3-4,7,12,17-18H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRXDRQNAJOPCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501001086 |
Source


|
| Record name | 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloalkannin | |
CAS RN |
77386-93-7, 80186-90-9 |
Source


|
| Record name | NSC344557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501001086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,5-dimethoxyanilino)-2-oxoethyl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B1222008.png)
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1222009.png)
![N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B1222010.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxybut-3-enimidothioate](/img/structure/B1222012.png)
![4-chloro-1-methyl-N-[1-[(4-methylphenyl)methyl]-3-pyrazolyl]-3-pyrazolecarboxamide](/img/structure/B1222013.png)
![N-[2-methoxy-5-(2-oxo-1-benzopyran-3-yl)phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1222015.png)
![4-[[2-[(4-Ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1222017.png)
![2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1222020.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide](/img/structure/B1222025.png)

![3-[[(2,4-Dichloroanilino)-sulfanylidenemethyl]amino]-4-methylbenzoic acid](/img/structure/B1222027.png)
